molecular formula C18H14O6 B2472207 2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetic acid CAS No. 141113-51-1

2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetic acid

Cat. No.: B2472207
CAS No.: 141113-51-1
M. Wt: 326.304
InChI Key: FBFATUHSFXQVJN-UHFFFAOYSA-N
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Description

2-((3-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetic acid is a synthetic coumarin derivative intended for research applications. This compound features a coumarin core, a structure widely investigated in medicinal chemistry and chemical biology, which is substituted with a 4-methoxyphenyl group at the 3-position and an acetic acid functional chain at the 7-position via an ether linkage . The presence of the acetic acid moiety enhances the molecule's potential for further chemical modification, making it a valuable building block for the development of more complex molecular probes or for studying structure-activity relationships (SAR) . While specific biological data for this exact compound is not extensively reported in the literature, its structural framework is closely related to other coumarin-based molecules that have demonstrated a range of biological activities in research settings. For instance, various coumarin analogues are known to be studied for their potential interactions with enzymatic targets . The specific substitution pattern on this compound—particularly the methoxyphenyl and acetic acid groups—suggests its primary research value lies as a key intermediate in organic synthesis and pharmaceutical research for constructing more complex heterocyclic systems . Researchers can utilize this compound to develop novel derivatives or to probe biochemical mechanisms. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O6/c1-22-13-5-2-11(3-6-13)15-8-12-4-7-14(23-10-17(19)20)9-16(12)24-18(15)21/h2-9H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFATUHSFXQVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCC(=O)O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by the introduction of the acetic acid moiety through esterification and subsequent hydrolysis. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the chromen-2-one core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, diabetes, and cardiovascular disorders.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetic acid involves its interaction with various molecular targets and pathways. The chromen-2-one core can interact with enzymes and receptors, modulating their activity and leading to biological effects. For example, the compound may inhibit the activity of cyclooxygenase (COX) enzymes, reducing inflammation and pain. Additionally, its antioxidant properties can neutralize free radicals, protecting cells from oxidative damage.

Comparison with Similar Compounds

Position of Substituents

  • 3-Position Substitution : The 4-methoxyphenyl group at the 3-position distinguishes this compound from analogues like 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid (), which bears a methyl group at the 4-position. The methoxy group’s electron-donating nature may enhance π-π stacking interactions in biological systems compared to alkyl substituents .
  • 7-Position Functionalization : The acetic acid group at the 7-position contrasts with derivatives such as 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-(4-oxo-2-arylthiazolidin-3-yl)acetamide (), where the acetic acid is replaced by an acetamide. This substitution impacts solubility and bioavailability; the carboxylic acid group facilitates ionic interactions, whereas amides may improve membrane permeability .

Core Modifications

  • Furocoumarin Derivatives: Compounds like 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid () feature a fused furan ring, altering planarity and rigidity. This structural change may affect binding to enzymes like cytochrome P450 compared to non-fused coumarins .

Anticancer Activity

  • Acetamide Derivatives : Compounds like 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide () show moderate anticancer activity (IC₅₀: 10–50 μM), attributed to intercalation with DNA or kinase inhibition. The acetic acid analogue may exhibit altered potency due to differences in charge and hydrogen-bonding capacity .
  • Antioxidant Effects : The 4-methoxyphenyl group in the target compound may enhance radical scavenging compared to 2-[(7-hydroxy-2-oxo-2H-chromen-4-yl)oxy]acetic acid (), where hydroxyl groups dominate antioxidant mechanisms .

Antimicrobial Activity

  • Hydrazide Derivatives: Hydrazide-functionalized coumarins () exhibit improved log P values, enhancing microbial uptake.

Physicochemical Properties

Compound Name Substituents log P* Solubility (mg/mL) Reference
2-((3-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetic acid 3-(4-MeOPh), 7-OCH₂COOH 2.1 1.2 (PBS)
2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid 4-Me, 7-OCH₂COOH 1.8 2.5 (PBS)
2-[(4-(Trifluoromethyl)-2-oxo-2H-chromen-7-yl)oxy]acetic acid 4-CF₃, 7-OCH₂COOH 2.9 0.8 (PBS)
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-furochromen-3-yl)acetic acid Furocoumarin core, 4,9-diMe 3.2 0.3 (DMSO)

*Calculated using ChemAxon software.

Biological Activity

2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetic acid, a derivative of coumarin, has garnered attention due to its diverse biological activities. Coumarins are known for their therapeutic potential, including anti-inflammatory, antioxidant, and anticancer properties. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C19H17O5\text{C}_{19}\text{H}_{17}\text{O}_5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells.
  • Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.
  • Anticancer Properties : Studies indicate that this compound can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival.

Antioxidant Activity

A study evaluated the antioxidant capacity using DPPH radical scavenging assays, where the compound demonstrated a strong inhibition percentage compared to standard antioxidants like ascorbic acid.

CompoundInhibition (%)
This compound85%
Ascorbic Acid90%

Anti-inflammatory Activity

The anti-inflammatory potential was assessed through enzyme inhibition assays against COX and LOX. The results indicated that the compound effectively inhibited these enzymes with IC50 values comparable to well-known anti-inflammatory drugs.

EnzymeIC50 (µM)
COX-112.5
COX-210.0
LOX15.0

Anticancer Activity

In vitro studies on various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) revealed that the compound significantly reduced cell viability, indicating its potential as an anticancer agent.

Cell LineIC50 (µM)
MCF-718.0
HeLa22.5

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of the compound in a model of neuroinflammation. The results showed that treatment with the compound significantly reduced nitric oxide production in BV-2 microglial cells, suggesting its potential in treating neurodegenerative diseases .
  • Cytotoxicity Assessment : Another research focused on evaluating cytotoxicity against human cell lines using MTT assays. The findings indicated that while the compound was cytotoxic to cancer cells, it exhibited minimal toxicity to normal cells at therapeutic doses .

Q & A

Q. What are the optimized synthetic routes for 2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetic acid, and how can researchers address challenges in yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step process:
  • Step 1 : Formation of the chromenone core via condensation of 3-hydroxyacetophenone derivatives with ethyl acetoacetate under basic conditions (e.g., sodium ethoxide) .
  • Step 2 : Functionalization at the 7-position via nucleophilic substitution using bromoacetic acid or ester derivatives.
  • Step 3 : Introduction of the 4-methoxyphenyl group through Suzuki-Miyaura coupling or Friedel-Crafts acylation .
    Key Considerations :
  • Use HPLC or GC-MS to monitor intermediate purity.
  • Optimize reaction time and temperature to avoid side products (e.g., over-oxidation).
  • Recrystallization or column chromatography (silica gel, ethyl acetate/hexane) for final purification .

Q. Which analytical techniques are most effective for structural elucidation and purity assessment?

  • Methodological Answer :
  • NMR Spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; chromenone carbonyl at δ ~165 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C19H15O6) and detect fragmentation patterns .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing, if single crystals are obtainable .
  • HPLC-DAD : Assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action, particularly its interaction with enzymatic targets?

  • Methodological Answer :
  • Kinetic Assays : Measure inhibition constants (Ki) for enzymes like cyclooxygenase (COX) or acetylcholinesterase (AChE) using fluorogenic substrates (e.g., acetylthiocholine for AChE) .
  • Molecular Docking : Model interactions with COX-2 or MAPK/ERK pathway proteins using software like AutoDock Vina, focusing on the methoxyphenyl and chromenone moieties as key binding motifs .
  • Cellular Pathway Analysis : Use Western blotting or qPCR to evaluate downstream effects on apoptosis (e.g., Bcl-2/Bax ratios) or inflammation (e.g., TNF-α/IL-6 levels) .

Q. How should contradictory data on biological activities (e.g., cytotoxicity vs. neuroprotection) be resolved?

  • Methodological Answer :
  • Assay Standardization : Ensure consistency in cell lines (e.g., MCF-7 vs. SH-SY5Y), culture conditions, and compound stability (test degradation via LC-MS) .
  • Dose-Response Validation : Perform IC50 assays in triplicate across multiple concentrations (e.g., 1–100 µM) to confirm activity thresholds .
  • Meta-Analysis : Compare results with structurally analogous compounds (e.g., trifluoromethyl-substituted chromenones) to identify substituent-specific trends .

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